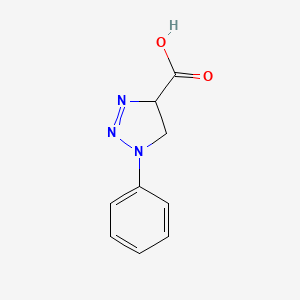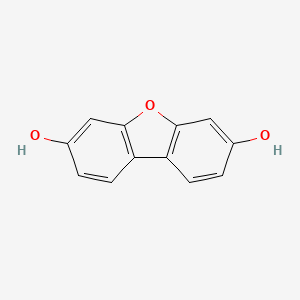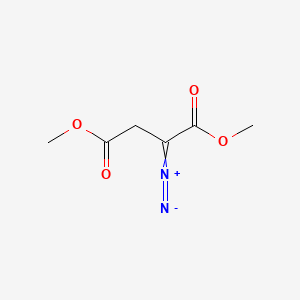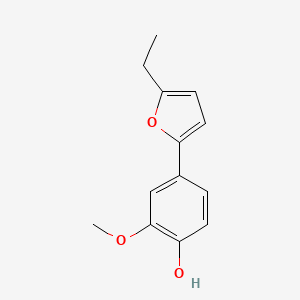![molecular formula C8H11ClO B13947378 Bicyclo[4.1.0]heptane-7-carbonyl chloride CAS No. 84322-60-1](/img/structure/B13947378.png)
Bicyclo[4.1.0]heptane-7-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]heptane-7-carbonyl chloride is an organic compound with the molecular formula C8H10Cl2O. It is a derivative of bicyclo[4.1.0]heptane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]heptane-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form bicyclo[4.1.0]heptane-7-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield bicyclo[4.1.0]heptane-7-carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine, are used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Bicyclo[4.1.0]heptane-7-methanol: Formed through reduction reactions.
Bicyclo[4.1.0]heptane-7-carboxylic acid: Formed through oxidation reactions.
科学的研究の応用
Bicyclo[4.1.0]heptane-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bicyclo[4.1.0]heptane-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Bicyclo[4.1.0]heptane-7-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Norbornane (Bicyclo[2.2.1]heptane): A related bicyclic compound with a different ring structure.
Uniqueness
Bicyclo[4.1.0]heptane-7-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to similar compounds.
特性
IUPAC Name |
bicyclo[4.1.0]heptane-7-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUQDFIKNOQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510207 |
Source


|
| Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-60-1 |
Source


|
| Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)





